5-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
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Overview
Description
2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenoxy group, and a tetrahydrobenzothieno pyrimidine core
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
It is known that the trifluoromethyl group in the compound can exhibit numerous pharmacological activities
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The trifluoromethyl group in the compound can significantly affect its pharmacokinetic properties
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s interaction with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. Continuous flow nitration, for example, has been developed for similar compounds and can be adapted for the synthesis of 2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl and phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , trifluoromethylating agents for introducing the trifluoromethyl group , and various oxidizing and reducing agents for modifying the functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce a variety of substituted benzothieno pyrimidines with different functional groups .
Scientific Research Applications
2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the regulation of central inflammation and brain inflammation processes
Industry: Utilized in the development of new materials and agrochemicals due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-{4-[(trifluoromethyl)thio]phenoxy}aniline hemioxalate
- 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid
Uniqueness
2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups and its tetrahydrobenzothieno pyrimidine core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-10-22-16(24-12-6-4-5-11(9-12)18(19,20)21)15-13-7-2-3-8-14(13)25-17(15)23-10/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAZPBYJPXMNIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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